Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine
Description
Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine is a thiazole-based secondary amine featuring a dimethylamine group attached to a methylene bridge at the 2-position of the thiazole ring and a 2,2,3,3-tetramethylcyclopropyl substituent at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their pharmacological and material science applications. The tetramethylcyclopropyl group introduces steric bulk and conformational rigidity, which may influence electronic properties, solubility, and biological activity .
Below, we compare its structural and functional attributes with similar compounds.
Properties
Molecular Formula |
C13H22N2S |
|---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
N,N-dimethyl-1-[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C13H22N2S/c1-12(2)11(13(12,3)4)9-8-16-10(14-9)7-15(5)6/h8,11H,7H2,1-6H3 |
InChI Key |
KUAUCVHZAPMKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=CSC(=N2)CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with a thiazole derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Thiazole Modifications
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (Compound 10h, ):
- Replaces the tetramethylcyclopropyl group with a phenyl-substituted triazole.
- The dimethylamine group is similarly positioned, but the triazole ring introduces additional nitrogen atoms, altering electronic properties.
- Key data : $ ^1H $-NMR (CDCl$3$) shows aromatic protons at δ 7.95–7.43 ppm and CH$2$NMe$_2$ at δ 3.71 ppm .
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b, ):
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():
Tetramethylcyclopropyl vs. Other Bulky Substituents
Bioactivity
- Anti-inflammatory Activity : Thiazole-triazole analogs () inhibit COX-2 (IC$_{50}$ ~0.8–1.2 µM) via hydrophobic interactions with the enzyme’s active site .
- Antioxidant Activity : Thiazoles with arylmethylamine groups () exhibit radical scavenging (EC$_{50}$ ~12–25 µM) via electron donation from the amine .
Physicochemical Metrics
*logP estimated via computational tools (e.g., ChemAxon).
Biological Activity
Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a tetramethylcyclopropyl group. Its molecular formula is C₁₄H₁₈N₂S, with a molecular weight of approximately 250.37 g/mol. The compound's structural characteristics contribute to its interaction with biological systems.
The compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as an agonist at certain receptor sites, similar to other synthetic cannabinoids. This interaction could lead to effects such as analgesia and sedation.
1. Receptor Interaction
- CB1 and CB2 Receptors : this compound exhibits high affinity for cannabinoid receptors. Research indicates that it may produce effects comparable to Δ9-tetrahydrocannabinol (THC), including antinociception and hypothermia .
2. Metabolic Profile
- The metabolic pathways of this compound have not been extensively studied; however, similar compounds like XLR-11 have shown extensive metabolism via cytochrome P450 enzymes . Understanding the metabolic fate of dimethyl thiazole derivatives is crucial for assessing their safety and efficacy.
3. Toxicological Studies
- Toxicological assessments are essential to determine the safety profile of this compound. Studies on related synthetic cannabinoids have indicated risks such as acute kidney injury and other adverse effects associated with misuse .
Case Study 1: Synthetic Cannabinoid Abuse
A significant increase in the abuse of synthetic cannabinoids has been documented since the mid-2000s. Users often report experiences similar to those induced by THC but with unpredictable effects due to varying potencies and metabolites .
Case Study 2: Pharmacokinetics
A study involving the pharmacokinetics of similar compounds revealed that they undergo phase I and II metabolism producing multiple metabolites. This raises concerns regarding drug testing and detection in clinical settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂S |
| Molecular Weight | 250.37 g/mol |
| Receptor Affinity (CB1) | High |
| Receptor Affinity (CB2) | Moderate |
| Biological Effect | Observed Outcome |
|---|---|
| Antinociception | Yes |
| Hypothermia | Yes |
| Sedation | Potentially |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
